molecular formula C11H17IN2 B11784151 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole

4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole

Katalognummer: B11784151
Molekulargewicht: 304.17 g/mol
InChI-Schlüssel: GQEPNGIEOQKDMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, two isopropyl groups at the 1 and 3 positions, and a vinyl group at the 5-position. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole typically involves a multi-step process. One common method includes the radical addition followed by intramolecular cyclization to form the pyrazole skeleton . The reaction conditions are generally mild, with a wide tolerance for different functional groups. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, ammonium hydroxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H17IN2

Molekulargewicht

304.17 g/mol

IUPAC-Name

5-ethenyl-4-iodo-1,3-di(propan-2-yl)pyrazole

InChI

InChI=1S/C11H17IN2/c1-6-9-10(12)11(7(2)3)13-14(9)8(4)5/h6-8H,1H2,2-5H3

InChI-Schlüssel

GQEPNGIEOQKDMG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN(C(=C1I)C=C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.